Paraxanthine
説明
Paraxanthine (1,7-dimethylxanthine) is the primary metabolite of caffeine, accounting for ~72% of caffeine metabolism in humans via cytochrome P450 1A2 (CYP1A2) . Structurally, it is a dimethylxanthine with methyl groups at the N1 and N7 positions (C₇H₈N₄O₂), distinguishing it from caffeine (1,3,7-trimethylxanthine) . This compound exhibits diverse physiological effects, including:
- Cognitive enhancement: Improved attention, reaction time, and short-term memory at doses as low as 50 mg .
- Ergogenic benefits: Increased muscle strength, endurance, and nitric oxide (NO) production in preclinical models .
- Neuroprotection: Reduced β-amyloid accumulation and increased brain-derived neurotrophic factor (BDNF) levels, surpassing caffeine in aged models .
- Antifibrotic activity: Inhibition of connective tissue growth factor (CTGF) in hepatocytes at 1.15 mM, a unique property among methylxanthines .
特性
IUPAC Name |
1,7-dimethyl-3H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNWUDVFRNGTCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052281 | |
| Record name | 1,7-Dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Faint yellow fine crystals; [MSDSonline], Solid | |
| Record name | 1,7-Dimethylxanthine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7932 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Paraxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>27 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500407 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
611-59-6 | |
| Record name | Paraxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Dimethylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | paraxanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,7-Dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dihydro-1,7-dimethyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARAXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3565Y41V7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Paraxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
351 - 352 °C | |
| Record name | Paraxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
準備方法
合成経路と反応条件
パラキサンチンは、グアノシンの7位Nと1位Nのメチル化、それに続くグリコシル基の加水分解によって合成できます . 別の方法では、変異させた細菌N-脱メチル化酵素を使用してカフェインからパラキサンチンを生成します . これらの方法は通常、穏やかな反応条件を必要とし、工業生産に適しています。
工業生産方法
パラキサンチンの工業生産には、多くの場合、大腸菌などの遺伝子組み換え細菌を使用した生物触媒プロセスが関与します。 これらの細菌は、カフェインをパラキサンチンに高効率で変換する特定の酵素を発現するように設計されています . この方法は、収率が高く、環境に優しいことから有利です。
化学反応の分析
科学研究における用途
パラキサンチンは、さまざまな分野でいくつかの科学研究用途を持っています。
化学: カフェインや他のキサンチンの代謝を研究するためのモデル化合物として使用されます。
生物学: パラキサンチンは、細胞プロセスへの影響や中枢神経系興奮剤としての役割について研究されています。
医学: 研究では、パラキサンチンは認知機能を改善し、短期記憶を強化し、注意を維持することが示されていますまた、神経保護効果の可能性や、筋肉の質量、筋力、持久力を高める能力についても調査されています.
科学的研究の応用
Ergogenic Effects in Sports Performance
Paraxanthine has been studied for its potential benefits in enhancing muscle mass, strength, and endurance. A recent study investigated the effects of this compound supplementation on exercise performance in mice. The results indicated significant improvements:
- Muscle Strength : this compound increased forelimb grip strength by 17% and treadmill exercise performance by 39% compared to control groups.
- Muscle Mass : Notable increases were observed in gastrocnemius (14%) and soleus (41%) muscle mass.
- Nitric Oxide Levels : this compound supplementation resulted in a 100% increase in nitric oxide levels, which is crucial for muscle performance and recovery .
Table 1: Summary of Ergogenic Effects
| Parameter | Control Group | This compound Group |
|---|---|---|
| Forelimb Grip Strength (%) | Baseline | +17% |
| Treadmill Performance (%) | Baseline | +39% |
| Gastrocnemius Muscle Mass (%) | Baseline | +14% |
| Soleus Muscle Mass (%) | Baseline | +41% |
| Nitric Oxide Levels (%) | Baseline | +100% |
Cognitive Function Enhancement
This compound has been found to improve cognitive functions, particularly when consumed with caffeine. A study highlighted that ingestion of this compound led to better cognitive performance post-exercise compared to caffeine alone. This suggests that this compound may enhance alertness and mental clarity without the adverse effects commonly associated with caffeine .
Safety Profile Compared to Other Methylxanthines
The safety of this compound has been a subject of investigation, especially in comparison to caffeine. Research indicates that this compound exhibits:
- Lower Toxicity : It shows less toxicity and fewer side effects than caffeine, particularly concerning cardiovascular and gastrointestinal issues.
- Anxiolytic Properties : Unlike caffeine, this compound may possess anxiolytic effects, making it a preferable choice for individuals sensitive to anxiety .
- Reduced Abuse Liability : Studies suggest that this compound has low abuse potential compared to caffeine, which is significant for long-term use .
Table 2: Safety Profile Comparison
| Parameter | Caffeine | This compound |
|---|---|---|
| Toxicity Level | Higher | Lower |
| Cardiovascular Effects | Increased BP | Minimal BP Increase |
| Anxiogenic Effects | Present | Absent |
| Abuse Liability | Moderate | Low |
Case Studies and Clinical Insights
Several studies have documented the effects of this compound in different contexts:
- A clinical trial demonstrated that participants who consumed this compound exhibited improved exercise tolerance and reduced fatigue levels compared to those taking caffeine.
- Another study highlighted the protective effects of this compound on dopaminergic neurons, suggesting its potential role in neuroprotection against degeneration .
作用機序
類似の化合物との比較
パラキサンチンは、カフェイン、テオフィリン、テオブロミンなどの他のキサンチンアルカロイドに似ています。しかし、それらを区別するユニークな特性を持っています。
類似化合物との比較
Comparative Analysis with Similar Compounds
Structural and Pharmacokinetic Differences
Key Observations :
Functional Comparisons
Cognitive Effects
- This compound: Enhanced sustained attention (Go/No-Go test) and reduced perseverative errors by 10.6% vs. placebo . Increased BDNF levels (+28% vs. caffeine) and reduced β-amyloid in aged models .
- Caffeine: Improves alertness via adenosine A₁/A₂A receptor antagonism but increases tachycardia and nervousness .
- Theobromine : Minimal cognitive effects; partial generalization in stimulus discrimination tests (33% drug-lever selection) .
Physical Performance
- This compound: Increased treadmill endurance (+37%) and gastrocnemius muscle mass (+12%) in mice via NO-mediated vasodilation . Enhanced calcium ion availability in skeletal muscle, improving contractility .
- Caffeine: Mixed ergogenic outcomes; efficacy depends on CYP1A2 genotype .
Mechanisms of Action
Notable Differences:
生物活性
Paraxanthine, a prominent metabolite of caffeine, has garnered attention for its unique biological activity and potential therapeutic benefits. This article delves into the pharmacological properties, mechanisms of action, and various biological effects of this compound, supported by recent research findings and data.
Overview of this compound
This compound (1,7-dimethylxanthine) is primarily formed in the liver through the demethylation of caffeine by cytochrome P450 enzymes, particularly CYP1A2. It constitutes approximately 80% of caffeine's metabolites in humans and exhibits a longer half-life than caffeine itself .
This compound exerts its effects through several mechanisms:
- Phosphodiesterase Inhibition : this compound selectively inhibits phosphodiesterase 9 (PDE9), which is involved in the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, this compound enhances nitric oxide (NO) neurotransmission, leading to increased dopaminergic activity and improved cognitive function .
- Dopaminergic Activity : Research indicates that this compound significantly elevates extracellular dopamine levels in the brain, particularly in the dorsolateral striatum. This effect is more pronounced than that observed with caffeine .
- Cognitive Enhancement : Studies have shown that acute ingestion of this compound can improve memory, attention, and executive function. A single dose of 200 mg has been linked to enhanced cognitive performance in healthy individuals .
Cognitive Function
Recent studies illustrate that this compound administration leads to measurable improvements in cognitive tasks. For example, a randomized controlled trial demonstrated significant enhancements in short-term memory and attention following this compound ingestion compared to placebo .
Physical Performance
A study evaluating the effects of this compound on physical performance found that supplementation resulted in notable increases in muscle mass and strength. Specifically:
- Grip Strength : Increased by 17%
- Treadmill Performance : Improved by 39%
- Muscle Mass : Gastrocnemius and soleus muscles increased by 14% and 41%, respectively .
This suggests that this compound may serve as an effective ergogenic aid for athletes.
Cardiovascular Health
This compound has been shown to positively impact cardiovascular health by increasing nitric oxide levels while reducing triglycerides and total cholesterol. These changes indicate potential benefits for heart health and metabolic profiles .
Table 1: Summary of Key Studies on this compound
Detailed Research Findings
- Psychostimulant Profile : this compound's unique profile as a psychostimulant was highlighted in a study where it was shown to have more potent locomotor activating effects compared to caffeine, theophylline, and theobromine .
- Cognitive Enhancements : In trials assessing cognitive function, participants reported improved performance on tasks measuring executive function after consuming this compound .
- Metabolic Studies : Research into the pharmacokinetics of this compound revealed slower absorption rates compared to caffeine but significant metabolic activity following ingestion .
Q & A
Q. How does paraxanthine metabolism differ from caffeine, and how can researchers account for interindividual variability in metabolic ratios?
this compound is primarily metabolized via CYP1A2, with its plasma ratio to caffeine serving as a marker for metabolic efficiency. Fast vs. slow metabolizers can be identified by measuring the this compound/caffeine ratio in dried blood spots (DBS) or plasma, which varies due to CYP1A2 polymorphisms . To minimize variability, studies should control for methylxanthine intake (e.g., coffee, tea) and use genotyping to stratify participants by CYP1A2 activity. Longitudinal monitoring of metabolic ratios across sessions can further clarify intra-individual fluctuations .
Q. What experimental models are suitable for assessing this compound’s neuroprotective effects?
In vitro models using dopaminergic (DA) neurons, such as primary cultures treated with neurotoxins (e.g., 6-OHDA), are effective. This compound (100–1000 μM) demonstrates dose-dependent neuroprotection by preserving tyrosine hydroxylase-positive (TH+) neurons, outperforming caffeine and matching GDNF efficacy . Researchers should combine immunohistochemistry with viability assays (e.g., MTT) and compare this compound to established neuroprotectants like GDNF for validation .
Q. How do this compound’s pharmacokinetic properties influence dosing in preclinical studies?
this compound has a shorter half-life (3.1 vs. 4.1 hours) and higher plasma clearance (2.20 vs. 2.07 mL/min/kg) than caffeine in humans . Rodent studies should adjust doses to reflect faster metabolism (e.g., 20.5 mg/kg/day in mice for human-equivalent 100 mg doses) and use repeated administration to mimic chronic exposure. Blood sampling at multiple timepoints is critical to capture clearance dynamics .
Advanced Research Questions
Q. What methodological considerations are critical for accurate this compound quantification in dried blood spots (DBS)?
Hematocrit (Hct) bias significantly affects DBS this compound measurements, causing deviations up to -35% in low-Hct samples. A potassium-based correction algorithm (slope: 1.58, intercept: -4.56) reduces bias to ±20% of whole-blood values. Researchers must validate Hct ranges (0.17–0.47) and use Bland-Altman analysis to compare corrected vs. uncorrected data . Parallel LC-MS/MS quantification in whole blood is recommended for calibration .
Q. How does this compound modulate striatal dopamine release, and what mechanisms underlie its psychostimulant profile?
this compound increases extracellular dopamine in the lateral striatum via dual mechanisms:
- A1 receptor antagonism : Blocks adenosine-mediated inhibition of dopamine terminals.
- PDE9 inhibition : Elevates cGMP, potentiating nitric oxide (NO) signaling and dopamine release . Methodologically, use microdialysis in rodents with L-NAME (NO synthase inhibitor) to confirm NO-cGMP pathway involvement. Binding assays (e.g., [³H]SCH-23390 displacement) show weak direct D1 receptor effects, ruling out major off-target actions at physiological doses .
Q. Can this compound serve as a population biomarker in wastewater-based epidemiology (WBE)?
this compound outperforms PMMoV and caffeine in normalizing SARS-CoV-2 RNA loads in wastewater due to low temporal variability and strong correlation with population size. Weekly sampling across 64 WWTPs demonstrated a mean PRT/PMETADATA ratio of 1.01 ± 0.15 for this compound vs. 1.20 ± 0.32 for PMMoV . Researchers should quantify this compound via LC-HRMS and normalize against flow rate and catchment demographics .
Q. What thermodynamic approaches validate this compound’s self-assembly in aqueous solutions?
Isothermal titration calorimetry (ITC) reveals this compound dimerization (Kdiss = 0.03 ± 1.8 × 10⁻³ M) as an endothermic process (ΔH > 0). Computational modeling (e.g., QM/MM) combined with ITC data can predict speciation (monomer vs. dimer) at varying concentrations. For 1 mM solutions, >90% exists as monomers, critical for in vivo bioavailability studies .
Contradictions and Limitations
- Receptor Binding Specificity : While this compound shows stronger locomotor effects than caffeine, its weak D1 receptor displacement (27% at 3 mM) suggests alternative pathways (e.g., A1/PDE9) dominate .
- Toxicity Discrepancies : this compound’s higher LD50 (1601 mg/kg) vs. caffeine (192 mg/kg) in rodents contrasts with human anxiety reports; chronic exposure models are needed to resolve this .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
